molecular formula C20H14N2S B5684546 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine

4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine

Cat. No. B5684546
M. Wt: 314.4 g/mol
InChI Key: AWMWYNDDTCKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, this compound has been shown to selectively bind to metal ions, which could explain its potential use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to selectively bind to metal ions, which could have implications for its use as a fluorescent probe for detecting metal ions. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in lab experiments is its potential applications in various fields, such as in medicinal chemistry and materials science. In addition, this compound has been shown to have anticancer activity and could be used as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its efficacy and reproducibility in certain experiments.

Future Directions

There are many future directions for the study of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine. One direction is the further investigation of its mechanism of action in cancer cells and its potential use as an anticancer drug. Another direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Furthermore, the potential applications of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in materials science could be explored further, such as in the development of organic light-emitting diodes. Finally, the use of this compound as a fluorescent probe for detecting metal ions could be further investigated, potentially leading to new applications in analytical chemistry.

Synthesis Methods

4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been synthesized using different methods. One of the most common methods is the reaction of 2-bromo-4,5-diphenylthiazole with pyridine in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-4,5-diphenylthiazole with pyridine in the presence of a copper catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential applications in materials science, such as in the development of organic light-emitting diodes.

properties

IUPAC Name

4,5-diphenyl-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMWYNDDTCKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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